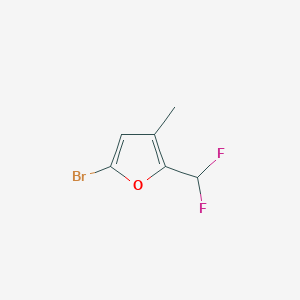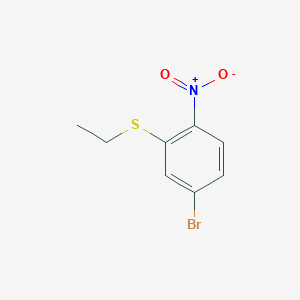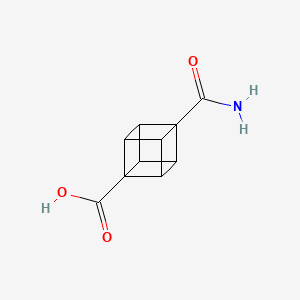![molecular formula C15H9F3N4OS B2967563 1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 400082-47-5](/img/structure/B2967563.png)
1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a useful research compound. Its molecular formula is C15H9F3N4OS and its molecular weight is 350.32. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Potential
1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to 1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole, have shown promising results in computational and pharmacological evaluations. These compounds have been investigated for their potential in tumor inhibition, antioxidative, analgesic, and anti-inflammatory actions. For example, certain derivatives demonstrated binding to targets such as epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2), exhibiting moderate inhibitory effects and potential as antioxidants (Faheem, 2018).
Antibacterial Activity
Some derivatives of 1,3,4-oxadiazoles, including those related to the specified compound, have been synthesized and evaluated for their antibacterial activity. These compounds have been effective against various bacteria, such as Bacillus subtilis and Staphylococcus aureus, with significant activity levels in certain derivatives (Rai et al., 2009).
Antimicrobial and Antioxidant Properties
Research focusing on the discovery and development of pyrazole derivatives as a series of novel 1,3,4-oxadiazoles has revealed that some compounds possess strong antimicrobial and antioxidant activities. These findings suggest the potential use of these derivatives in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Insecticidal Activity
A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, related to the specified compound, have been synthesized and characterized. Some of these compounds exhibited good insecticidal activities against certain pests, highlighting their potential use in agricultural applications (Qi et al., 2014).
Anticancer Potential
A novel combinatorial library of S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl)phenyl pyrazole moiety, related to the specified compound, has been synthesized and tested for in-vitro cytotoxic activity. Certain compounds from this library showed promising anticancer activity, suggesting their potential as anticancer agents (Puthiyapurayil et al., 2012).
Synthesis and Characterization
Research into the synthesis and characterization of derivatives of 1,3,4-oxadiazoles and related compounds has been conducted. This includes the study of different reaction mechanisms and structural analysis, contributing to a deeper understanding of the chemistry of these compounds (Patil et al., 2014).
Propiedades
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4OS/c1-22-14-9(11(21-22)15(16,17)18)7-10(24-14)13-20-19-12(23-13)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBERJAXTQMFJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)C4=CC=CC=C4)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)
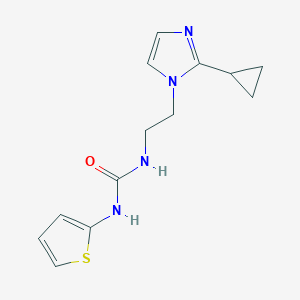
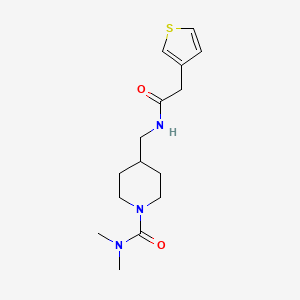
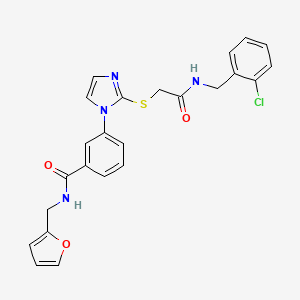
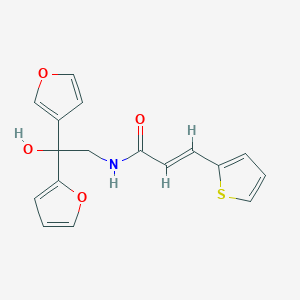
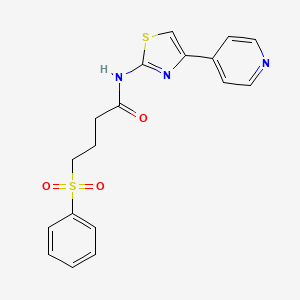
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide](/img/structure/B2967494.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)
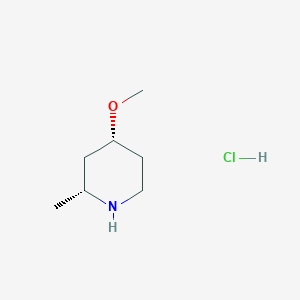
![2-[4-(Chloromethyl)phenyl]acetonitrile](/img/structure/B2967498.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2967499.png)
